![molecular formula C19H18ClFN4OS B2523683 4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216488-65-1](/img/structure/B2523683.png)

4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

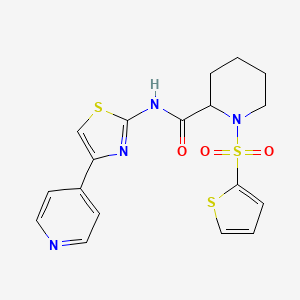

The compound "4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The structure of this compound suggests it may have biological activity, as benzothiazole derivatives are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiazole with various reagents. For example, in one study, 2-aminothiazole was coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid to produce compounds with anti-inflammatory activity . Although the specific synthesis of the compound is not detailed in the provided papers, similar methods could potentially be applied, using appropriate reagents to introduce the cyano, dimethylaminoethyl, and fluorobenzothiazolyl groups.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring, which can engage in various chemical reactions due to its nitrogen and sulfur atoms. The fluorine atom on the benzothiazole ring could influence the electronic distribution and thus the reactivity of the molecule . The dimethylaminoethyl group may add to the basicity of the compound and its ability to form salts, such as hydrochlorides, which can enhance its solubility in water.

Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo reactions with nitrogen nucleophiles. For instance, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide was shown to react with hydroxylamine, hydrazine, and guanidine to afford various heterocyclic compounds . These reactions are regioselective and can lead to the formation of isoxazoles, pyrazoles, and pyrimidines, indicating that the compound may also participate in similar reactions with nitrogen nucleophiles to form a range of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the substituents attached to the core structure. The presence of a cyano group can contribute to the compound's polarity and reactivity, while the dimethylaminoethyl group may enhance its basicity. The fluorine atom is likely to affect the compound's lipophilicity and could potentially improve its ability to penetrate biological membranes . The hydrochloride salt form of the compound would be expected to have improved water solubility, which is beneficial for biological applications.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has demonstrated the synthesis and testing of carboxamide derivatives, including compounds structurally related to 4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, for their cytotoxic activity against cancer cell lines. For instance, carboxamide derivatives have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds exhibiting IC50 values below 10 nM. Such studies highlight the potential of these compounds in cancer research, particularly in identifying new therapeutic agents (Deady et al., 2005).

Corrosion Inhibition

Benzothiazole derivatives, including those with structural similarities to the compound , have been evaluated for their effectiveness as corrosion inhibitors. These studies are essential for developing materials that can prevent metal corrosion, a critical aspect in various industrial applications. The research demonstrates that such compounds can provide significant protection against steel corrosion in acidic environments, offering a promising approach to enhancing the longevity and durability of metal components (Hu et al., 2016).

Antimicrobial Activity

The synthesis of novel benzothiazole compounds, including fluorine-substituted sulphonamide benzothiazoles comprising thiazole, has been explored for antimicrobial screening. These studies aim to address the increasing demand for new antibacterial agents in the face of rising antibiotic resistance. By investigating the antimicrobial properties of such compounds, researchers are contributing to the development of potentially effective treatments against various bacterial infections (Jagtap et al., 2010).

Anticancer Agents

The exploration of benzothiazole derivatives as anticancer agents has been a significant focus of recent research. These compounds, through various substitutions at specific positions on the benzothiazole scaffold, have shown to modulate antitumor properties effectively. The synthesis of new benzothiazole acylhydrazones and their evaluation as potential anticancer agents demonstrate the ongoing efforts to discover new therapeutic options for cancer treatment (Osmaniye et al., 2018).

properties

IUPAC Name |

4-cyano-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4OS.ClH/c1-23(2)9-10-24(18(25)14-5-3-13(12-21)4-6-14)19-22-16-8-7-15(20)11-17(16)26-19;/h3-8,11H,9-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIUJKABMSZKRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2523601.png)

![2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2523603.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2523606.png)

![1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2523614.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2523615.png)

![1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2523617.png)

![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide](/img/structure/B2523620.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2523622.png)